![molecular formula C9H14OS2 B14309167 3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one CAS No. 116145-43-8](/img/structure/B14309167.png)
3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one is an organic compound with a unique structure characterized by the presence of bis(methylsulfanyl) groups and a hex-5-en-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one typically involves the reaction of Meldrum’s acid with carbon disulfide in a one-pot process . The reaction conditions often require a base such as potassium carbonate and a solvent like acetone. The reaction proceeds through the formation of an intermediate, which then undergoes further transformations to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bis(methylsulfanyl) groups, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Alkylated derivatives.
Scientific Research Applications
3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one involves its interaction with various molecular targets. The bis(methylsulfanyl) groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one
- 3-[Bis(methylsulfanyl)methylidene]thiolan-2-one
- 3-[Bis(methylsulfanyl)methylidene]-1,4,4a,5,6,7,8,8a-octahydronaphthalen-2-one
Uniqueness
3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one stands out due to its hex-5-en-2-one backbone, which imparts unique chemical properties and reactivity
Properties
CAS No. |
116145-43-8 |
|---|---|
Molecular Formula |
C9H14OS2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
3-[bis(methylsulfanyl)methylidene]hex-5-en-2-one |
InChI |
InChI=1S/C9H14OS2/c1-5-6-8(7(2)10)9(11-3)12-4/h5H,1,6H2,2-4H3 |
InChI Key |
GISYQWKMTPXHRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C(SC)SC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


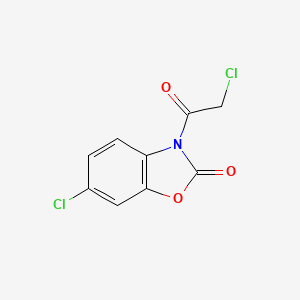

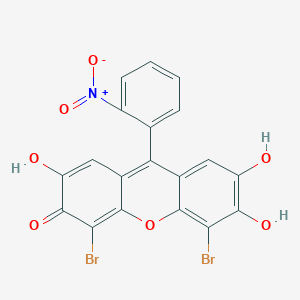

![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)
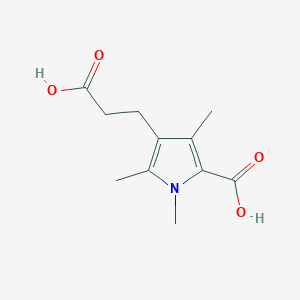
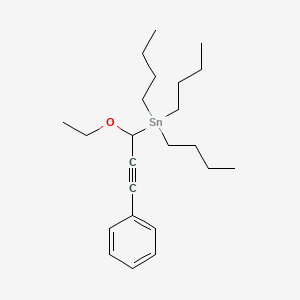
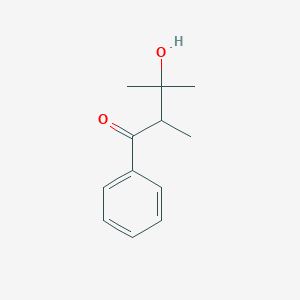
![Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane](/img/structure/B14309142.png)
![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)
![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)
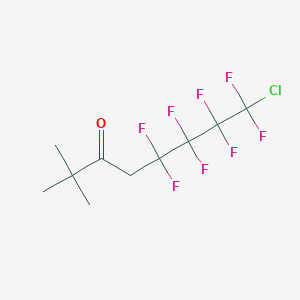
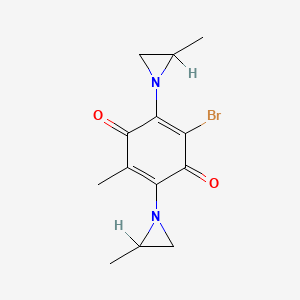
![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
